Scientific Field: Analytical chemistry and environmental science.
Summary: A simple and sensitive high-performance liquid chromatography (HPLC) method utilizes 9-chloromethyl anthracene as a fluorescence-labeling reagent for the analysis of carboxylic acids in food samples and the environment . Carboxylic acids play essential roles in environmental pollution control, industrial applications, and food nutrition.
Experimental Procedure:Sensitivity: Detection limit ranges from 0.18 to 2.53 pmol.
Linearity: Good linearity between 1–250 nmol/mL for each analyte.
Practical Applicability: Successfully applied to analyze acid-spiked samples, environmental samples, and food samples.
Scientific Field: Organic synthesis and chemical functionalization.
Summary: Phenanthrene derivatives, including 9-hydroxyphenanthrene and its ether derivatives, are functionalized at specific sites for various applications . Regioselective functionalization methods are crucial for designing new compounds with tailored properties.
Experimental Procedure:Diverse Functionalization: Enables the creation of novel compounds with specific properties.
Potential Applications: Pharmaceuticals, materials science, and organic electronics.
Scientific Field: Microbiology and biodegradation studies.
Summary: A newly isolated endophytic strain of Pseudomonas chlororaphis (strain 23aP) effectively utilizes phenanthrene (PHE) across a wide range of concentrations (6–100 ppm) . Understanding microbial degradation of phenanthrene is crucial for environmental remediation.
Experimental Procedure:Broad Substrate Range: Strain 23aP effectively metabolizes PHE.
Environmental Implications: Insights into microbial PHE degradation for environmental cleanup.
9-Chloromethylphenanthrene is a chlorinated derivative of phenanthrene, characterized by the presence of a chloromethyl group at the 9-position of the phenanthrene framework. This compound exhibits unique structural properties that make it a subject of interest in organic chemistry and various applications in scientific research. The chloromethyl group enhances its reactivity, allowing for diverse chemical modifications and interactions.
The reactivity of 9-chloromethylphenanthrene can be attributed to the electrophilic nature of the chloromethyl group. Common reactions include:
Several synthesis methods have been developed for 9-chloromethylphenanthrene:
9-Chloromethylphenanthrene finds applications across multiple fields:
Studies on the interactions of 9-chloromethylphenanthrene with other chemical species are crucial for understanding its reactivity and potential applications. Interaction studies typically focus on:
Several compounds share structural similarities with 9-chloromethylphenanthrene, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenanthrene | Aromatic Hydrocarbon | Parent structure; lacks chloromethyl group. |
| 9-Bromophenanthrene | Brominated Phenanthrene | Similar reactivity; halogen substitution varies. |
| 9-Acetylphenanthrene | Acetylated Phenanthrene | Exhibits distinct biological activities; acetyl group influences reactivity. |
| 9-Chloroacridine | Chlorinated Acridine | Similar halogen substitution; different core structure. |
These compounds highlight the uniqueness of 9-chloromethylphenanthrene due to its specific chloromethyl substitution at the 9-position, affecting its reactivity and potential applications differently compared to its analogs.
9-Chloromethylphenanthrene consists of a phenanthrene skeleton with a chloromethyl group substituted at the 9-position. The compound is characterized by the following molecular identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁Cl |
| Molecular Weight | 226.70 g/mol |
| CAS Number | 951-05-3 |
| IUPAC Name | 9-(chloromethyl)phenanthrene |
| SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl |
| InChI | InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 |
The compound is known by various names in the scientific literature and commercial catalogs:
The structure features a phenanthrene backbone, which consists of three fused benzene rings arranged in an angular configuration. The chloromethyl group (-CH₂Cl) is attached at the 9-position of the phenanthrene nucleus, providing a reactive site for various chemical transformations. This structural arrangement contributes to the compound's unique chemical reactivity and physical properties.